molecular formula C8H17NO B113113 2-(4-Aminocyclohexyl)ethanol CAS No. 857831-26-6

2-(4-Aminocyclohexyl)ethanol

Cat. No.: B113113
CAS No.: 857831-26-6
M. Wt: 143.23 g/mol
InChI Key: XLKSLYGRARRUJP-UHFFFAOYSA-N
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Description

Galantide is a synthetic peptide that acts as a non-specific antagonist of the galanin receptor. It is composed of fragments from two naturally occurring peptides: galanin and substance P. Galantide is known for its ability to recognize two classes of galanin binding sites in the rat hypothalamus, making it a valuable tool in neurochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Galantide is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound peptide, which is elongated by the addition of protected amino acids. Each amino acid is coupled to the chain using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of galantide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Galantide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered binding affinities and biological activities. For example, oxidized galantide with disulfide bonds may exhibit increased stability, while reduced galantide may show enhanced flexibility .

Scientific Research Applications

Galantide has a wide range of scientific research applications:

    Chemistry: Used as a tool to study peptide synthesis and modification.

    Biology: Investigates the role of galanin receptors in various physiological processes.

    Medicine: Explores potential therapeutic applications in treating conditions like acute pancreatitis and cognitive impairments.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Galantide exerts its effects by binding to galanin receptors, thereby blocking the action of galanin. This antagonistic action inhibits the release of acetylcholine, reduces the response to galanin in the hypothalamus, and blocks the effect of galanin on glucose-induced insulin secretion. The molecular targets include galanin receptors and pathways involved in neurotransmitter release and hormone regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Galantide

Galantide’s uniqueness lies in its hybrid structure, combining elements of galanin and substance P. This allows it to interact with multiple receptor types and modulate a wide range of physiological processes. Unlike its parent peptides, galantide acts as a non-specific antagonist, making it a versatile tool in research .

Properties

IUPAC Name

2-(4-aminocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKSLYGRARRUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612219
Record name 2-(4-Aminocyclohexyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857831-26-6
Record name 2-(4-Aminocyclohexyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocyclohexaneethanol (cis- and trans- mixture)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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